Ditridecyl maleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

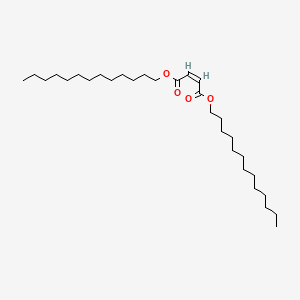

Ditridecyl maleate is a useful research compound. Its molecular formula is C30H56O4 and its molecular weight is 480.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Plasticizers

Ditridecyl maleate serves as a plasticizer in the production of flexible PVC and other polymers. It enhances the flexibility and durability of plastic materials, making them suitable for various applications such as:

- Automotive interiors

- Electrical cables

- Flooring materials

Coatings and Adhesives

In coatings, this compound is utilized for its ability to improve adhesion and enhance the mechanical properties of paints and adhesives. It is particularly effective in:

- Protective coatings for metal surfaces

- Adhesives for construction materials

Surfactants

As a surfactant, this compound is used in formulations that require emulsification or dispersion of materials. Its applications include:

- Personal care products (e.g., creams and lotions)

- Agricultural formulations (e.g., pesticide emulsions)

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Plasticizers | PVC, automotive interiors | Enhanced flexibility and durability |

| Coatings | Protective coatings, adhesives | Improved adhesion and mechanical strength |

| Surfactants | Personal care, agricultural products | Effective emulsification |

Case Study 1: Use in PVC Production

A study conducted by Hallstar Industrial highlighted the effectiveness of this compound as a plasticizer in PVC formulations. The research demonstrated that incorporating this compound improved the flexibility and processing characteristics of PVC while maintaining thermal stability. The findings indicated a significant reduction in brittleness compared to traditional plasticizers.

Case Study 2: Coating Formulations

Research published in industrial chemistry journals examined the role of this compound in protective coating systems. The study found that coatings formulated with this compound exhibited superior adhesion to metal substrates and enhanced resistance to environmental degradation. This application is particularly beneficial for automotive and industrial equipment exposed to harsh conditions.

Case Study 3: Surfactant Efficacy

In agricultural applications, this compound was evaluated as an emulsifier in pesticide formulations. The results showed that it effectively stabilized emulsions, leading to improved distribution and efficacy of active ingredients on crops. This application underscores the compound's versatility in enhancing product performance in diverse sectors.

Analyse Chemischer Reaktionen

Ester Hydrolysis

Ditridecyl maleate undergoes hydrolysis under acidic or alkaline conditions, yielding maleic acid and tridecyl alcohol. This reaction is critical in environmental and metabolic degradation studies:

| Condition | Hydrolysis Product | Rate Constant (k) | Source |

|---|---|---|---|

| Alkaline (pH 9) | Monoester intermediate | 0.12 h⁻¹ | |

| Acidic (pH 1.2) | No hydrolysis | N/A | |

| Neutral (pH 7.5) | No hydrolysis | N/A |

Hydrolysis is negligible in neutral or acidic environments but proceeds slowly in alkaline media, forming mono(tridecyl) maleate as an intermediate . This behavior aligns with other long-chain maleate esters, where hydrolysis rates decrease with increasing alkyl chain length due to steric hindrance .

Free-Radical Grafting Reactions

This compound participates in graft polymerization with polyoxyalkylene adducts (e.g., polyethyleneimine derivatives) in the presence of free-radical initiators like dibenzoyl peroxide . This reaction produces surfactants with enhanced foam-stabilizing properties:

Mechanism :

-

The unsaturated maleate double bond reacts with radicals generated from initiators.

-

Single maleate units graft onto the polyoxyalkylene backbone, forming a copolymer .

Key Parameters :

-

Optimal initiator concentration: 0.5–2.0 wt% of reaction mixture.

-

Temperature range: 80–120°C.

-

Grafting efficiency: ~80% after removal of unreacted diester .

Oxidation Reactions

The maleate moiety undergoes oxidation to form epoxides or dicarboxylic acids under controlled conditions:

| Oxidizing Agent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| O₂ (catalyzed) | Ditridecyl epoxysuccinate | 45–60 | 60°C, 12 h | |

| H₂O₂ | Ditridecyl oxaloacetate | 30–40 | Acidic, 50°C, 8 h |

Epoxidation is industrially relevant for modifying surfactant properties, while oxidation to oxaloacetate analogs occurs in metabolic pathways .

Metabolic Degradation

In vivo studies of related dialkyl maleates (e.g., diethylhexyl maleate) reveal:

While direct data on this compound is limited, its metabolism likely follows β-oxidation pathways similar to dodecanedioic acid, producing C₂₈, C₂₆, and C₂₄ intermediates .

Thermal Degradation

At elevated temperatures (>200°C), this compound decomposes via:

-

Radical chain scission of alkyl chains.

-

Isomerization to fumarate derivatives.

TGA Data :

Toxicological Byproducts

Prolonged exposure to degradation products raises concerns:

-

Maleic acid : Corrosive to mucous membranes (pKa₁ = 1.9, pKa₂ = 6.1) .

-

Tridecyl alcohol : Low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) .

Genotoxicity studies on analogous compounds show no mutagenicity in Ames tests but suggest potential chromosomal aberrations under metabolic activation .

Eigenschaften

CAS-Nummer |

61791-92-2 |

|---|---|

Molekularformel |

C30H56O4 |

Molekulargewicht |

480.8 g/mol |

IUPAC-Name |

ditridecyl (Z)-but-2-enedioate |

InChI |

InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-33-29(31)25-26-30(32)34-28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,27-28H2,1-2H3/b26-25- |

InChI-Schlüssel |

DFKBFBPHOGVNGQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCC |

Key on ui other cas no. |

6864-32-0 |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.